2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile
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Overview
Description
WAY-225588 is a chemical compound known for its role as an inhibitor of G protein-coupled receptor kinase 6 (GRK6). This compound has a molecular formula of C17H15N3O and a molecular weight of 277.32 g/mol . It is primarily used in scientific research to study the inhibition of GRK6, which is involved in various cellular processes.
Preparation Methods
The synthesis of WAY-225588 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield .
Chemical Reactions Analysis
WAY-225588 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-225588 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference compound in the study of GRK6 inhibition.
Biology: Helps in understanding the role of GRK6 in cellular processes.
Medicine: Potential therapeutic applications in diseases where GRK6 is implicated, such as cancer and cardiovascular diseases
Mechanism of Action
WAY-225588 exerts its effects by inhibiting the activity of G protein-coupled receptor kinase 6 (GRK6). This inhibition prevents the phosphorylation of G protein-coupled receptors, thereby modulating their signaling pathways. The molecular targets and pathways involved include various cellular receptors and downstream signaling molecules .
Comparison with Similar Compounds
WAY-225588 is unique in its specific inhibition of GRK6. Similar compounds include:
WAY-100635: A selective antagonist for the serotonin 5-HT1A receptor.
WAY-267464: An oxytocin receptor agonist.
WAY-181187: A selective antagonist for the dopamine D4 receptor.
These compounds differ in their molecular targets and mechanisms of action, highlighting the specificity of WAY-225588 for GRK6 inhibition .
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O/c1-10-2-4-11(5-3-10)16-13-7-6-12(19)8-15(13)21-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |
InChI Key |
WCZDODNEUXVJGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.